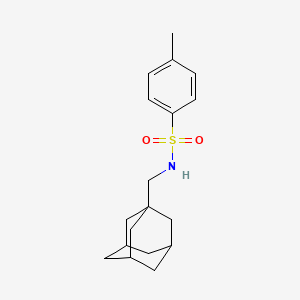![molecular formula C24H32N2O3 B5221359 N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide, commonly known as EB-DB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is primarily used as a research tool in various laboratory experiments.
作用機序
The exact mechanism of action of EB-DB is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, which are involved in various cellular processes such as cell signaling, transcription, and translation. EB-DB has been shown to inhibit the interaction between the transcription factor c-Myc and its co-activator, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
EB-DB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. EB-DB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, making it a potential candidate for the treatment of Alzheimer's disease.
実験室実験の利点と制限
EB-DB has several advantages as a research tool in laboratory experiments. It is easy to synthesize and has a high purity, making it suitable for various biochemical and physiological assays. However, EB-DB has some limitations as well. It is relatively expensive compared to other research tools, and its solubility in water is limited, which may affect its efficacy in certain assays.
将来の方向性
The potential therapeutic applications of EB-DB are still being investigated, and there are several future directions in the field of research. EB-DB has been shown to inhibit the growth of cancer cells, and further studies are needed to investigate its efficacy in vivo. EB-DB has also been shown to inhibit the aggregation of amyloid-beta peptides, and further studies are needed to investigate its potential as a treatment for Alzheimer's disease. Moreover, the mechanism of action of EB-DB is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Conclusion:
EB-DB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively used as a research tool in various laboratory experiments. EB-DB has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method of EB-DB involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride, which is then reacted with N-(4-ethylbenzyl)piperidine to form the desired product, EB-DB. Further studies are needed to investigate the potential therapeutic applications of EB-DB and to elucidate its mechanism of action.
合成法
The synthesis method of EB-DB involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(4-ethylbenzyl)piperidine to form the desired product, EB-DB. The reaction is carried out in the presence of a base such as triethylamine and anhydrous conditions to prevent the formation of undesired side products.
科学的研究の応用
EB-DB has been extensively used as a research tool in various laboratory experiments. It has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EB-DB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, making it a potential candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-[[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-18-7-9-19(10-8-18)16-26-11-5-6-20(17-26)15-25-24(27)21-12-22(28-2)14-23(13-21)29-3/h7-10,12-14,20H,4-6,11,15-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJEOSRAZYJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5221290.png)
![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5221297.png)
![1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5221301.png)

![2-adamantyl[2-(diethylamino)ethyl]amine](/img/structure/B5221306.png)
![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5221344.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5221347.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![8-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5221364.png)
![ethyl 5-acetyl-2-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5221367.png)

